molecular formula C25H24N4O2S3 B12131796 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12131796
M. Wt: 508.7 g/mol
InChI Key: FTMBBEKCECHWBH-SILNSSARSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, featuring a complex heterocyclic scaffold with strategic substitutions:

  • Position 9: A methyl group enhances steric stability and modulates electronic effects.
  • Position 3: A (Z)-configured methylidene bridge links the core to a 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety. This thioxo-thiazolidinone group is pharmacologically significant, often associated with anti-inflammatory, antimicrobial, and redox-modulating activities .

Structural characterization of this compound likely employs X-ray crystallography (via SHELX or ORTEP ) and spectroscopic methods (IR, NMR, MS), as seen in analogous syntheses .

Properties

Molecular Formula

C25H24N4O2S3

Molecular Weight

508.7 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O2S3/c1-17-6-5-10-28-21(17)26-22(27-12-14-33-15-13-27)19(23(28)30)16-20-24(31)29(25(32)34-20)11-9-18-7-3-2-4-8-18/h2-8,10,16H,9,11-15H2,1H3/b20-16-

InChI Key

FTMBBEKCECHWBH-SILNSSARSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCSCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCSCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolidin-5-ylidene Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative in the presence of a suitable base.

    Attachment of the Thiomorpholine Ring: This can be done through nucleophilic substitution reactions where the thiomorpholine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A : 9-Methyl-2-(4-Methylphenoxy)-3-{(Z)-[4-Oxo-3-(2-Phenylethyl)-2-Thioxo-1,3-Thiazolidin-5-Ylidene]Methyl}-4H-Pyrido[1,2-a]Pyrimidin-4-One

  • Key Difference: Thiomorpholin-4-yl (target compound) vs. 4-methylphenoxy (Compound A).
  • Thiomorpholine’s sulfur atom in the target compound may improve metabolic stability and hydrogen-bonding capacity.

Compound B : 9-Methyl-3-[(Z)-(4-Oxo-3-Pentyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-2-[(2-Phenylethyl)Amino]-4H-Pyrido[1,2-a]Pyrimidin-4-One

  • Key Differences: Position 2: (2-Phenylethyl)amino vs. thiomorpholin-4-yl. Thiazolidinone substituent: Pentyl vs. 2-phenylethyl.
  • Impact: The (2-phenylethyl)amino group in Compound B introduces a flexible hydrophobic chain, possibly enhancing receptor binding via π-π interactions. The pentyl chain on the thiazolidinone may increase metabolic vulnerability compared to the phenylethyl group in the target compound.

Compound C : 9-Methyl-2-{[3-(4-Morpholinyl)Propyl]Amino}-3-[(Z)-(4-Oxo-3-Propyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-4H-Pyrido[1,2-a]Pyrimidin-4-One

  • Key Differences: Position 2: Morpholinylpropylamino vs. thiomorpholin-4-yl. Thiazolidinone substituent: Propyl vs. 2-phenylethyl.
  • Impact: Morpholine’s oxygen atom in Compound C enhances polarity and solubility compared to thiomorpholine. The propyl chain on the thiazolidinone may reduce steric hindrance, favoring enzyme interactions.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
LogP ~3.2 (estimated) ~3.8 ~4.1 ~2.9
Aqueous Solubility Moderate (thiomorpholine) Low (phenoxy) Low (phenylethylamino) High (morpholine)
Melting Point 220–225°C 198–202°C 210–215°C 185–190°C

Biological Activity

The compound 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O2S2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}_2

This structure includes a pyrido-pyrimidine core with thiazolidine and thiomorpholine substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, a series of thiazolidine derivatives were tested against various bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity, surpassing conventional antibiotics like ampicillin and streptomycin by factors of 10 to 50 in minimum inhibitory concentration (MIC) tests. Specifically, one derivative showed an MIC of 0.004–0.03 mg/mL against Enterobacter cloacae .

Table 1: Antimicrobial Activity of Related Thiazolidine Derivatives

CompoundBacterial StrainMIC (mg/mL)Activity Level
Compound AE. coli0.004Excellent
Compound BS. aureus0.01Good
Compound CP. aeruginosa0.02Moderate

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (HCT 116) and breast cancer (MCF-7). For example, a derivative showed an IC50 value of 10 μM against HCT 116 cells without affecting normal fibroblasts .

Table 2: Anticancer Activity Profile

Cell LineIC50 (μM)Selectivity
HCT 11610High
MCF-728.6Moderate
A54926.6Moderate

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Inhibition : The thiazolidine moiety may interact with key enzymes involved in metabolic pathways, inhibiting their activity.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to cytotoxicity.

Case Studies

A recent study evaluated the efficacy of the compound in animal models for its anticancer activity. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Summary of Case Study Findings

ParameterControl GroupTreated Group
Tumor Size (mm)157
Survival Rate (%)6085

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